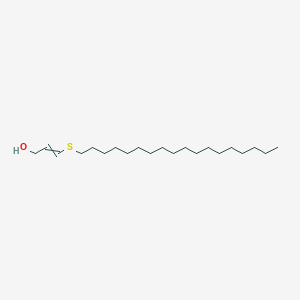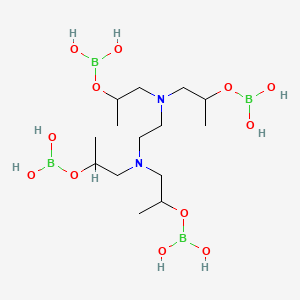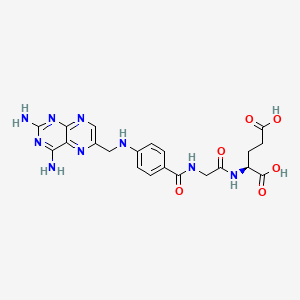
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound with significant applications in various scientific fields This compound is known for its intricate structure, which includes a pteridine ring, an amino benzoyl group, and a glutamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple stepsThe final step involves coupling the resulting intermediate with glutamic acid under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing advanced techniques like chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring, leading to different oxidation states.
Reduction: Reduction reactions can modify the amino groups, affecting the compound’s reactivity.
Substitution: Substitution reactions often involve the benzoyl group, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution can result in a variety of benzoyl-substituted compounds .
Scientific Research Applications
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with folate metabolism.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific enzymes and receptors. It primarily targets dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition disrupts cellular replication and function, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
What sets Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- apart is its specific structural modifications, which may offer unique binding properties and therapeutic potential compared to other folate antagonists .
Properties
CAS No. |
65118-36-7 |
|---|---|
Molecular Formula |
C21H23N9O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N9O6/c22-17-16-18(30-21(23)29-17)25-8-12(27-16)7-24-11-3-1-10(2-4-11)19(34)26-9-14(31)28-13(20(35)36)5-6-15(32)33/h1-4,8,13,24H,5-7,9H2,(H,26,34)(H,28,31)(H,32,33)(H,35,36)(H4,22,23,25,29,30)/t13-/m0/s1 |
InChI Key |
HCNFBAQHFZWSOA-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



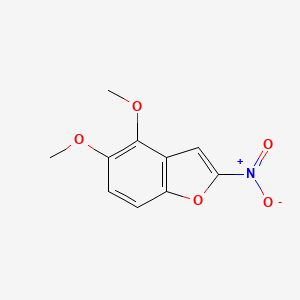
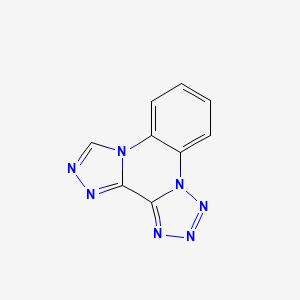

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
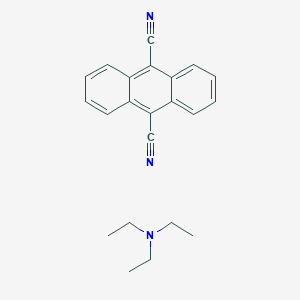
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
